molecular formula C16H23IO3 B1668362 Carbonic acid, (3-iodophenyl)methyl octyl ester CAS No. 60075-90-3

Carbonic acid, (3-iodophenyl)methyl octyl ester

Cat. No. B1668362
CAS RN: 60075-90-3
M. Wt: 390.26 g/mol
InChI Key: URZZTNWVBJWZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbonic acid, (3-iodophenyl)methyl octyl ester is a bioactive chemical.

Scientific Research Applications

Fragrance Ingredient Review

Carbonic acid, methyl phenylmethyl ester, a related compound, has been extensively reviewed for its use as a fragrance ingredient. This compound is part of the Aryl Alkyl Alcohol Simple Acid Esters group, commonly used in fragrances. The review covered various aspects including physical properties, acute toxicity, skin irritation, and skin sensitization (McGinty, Letizia, & Api, 2012).

Antiviral Effects

A study on octyl gallate, which shares a similar structure with the target compound, showed significant antiviral effects against both DNA and RNA viruses. This compound demonstrated strong activity against herpes simplex virus type 1 and other RNA viruses, indicating potential for antiviral applications (Uozaki et al., 2007).

Organic Photovoltaics

In the field of organic photovoltaics, fullerene derivatives similar to the target compound are used as n-type materials. Their electronic structures, influenced by both the fullerene backbone and side chains, are crucial for their performance in solar cells (Nakanishi et al., 2014).

Liquid Chromatography Applications

Another study utilized octylsilyl columns for the separation and quantitation of free fatty acids and fatty acid methyl esters. This indicates a potential application in analytical chemistry, particularly in the separation of complex mixtures (Aveldaño, Vanrollins, & Horrocks, 1983).

Epoxidation of Alkenes

Carbonic acid methyl ester has been used in a chemoenzymatic process for the epoxidation of alkenes, demonstrating potential utility in organic synthesis and chemical manufacturing (Rüsch gen. Klaas and & Warwel, 1999).

Carbon Dioxide Utilization

The target compound may find application in reactions involving carbon dioxide. Compounds like carbonic acid esters play a role in chemical reactions with CO2, leading to the formation of various industrially relevant products (Omae, 2006).

properties

CAS RN

60075-90-3

Product Name

Carbonic acid, (3-iodophenyl)methyl octyl ester

Molecular Formula

C16H23IO3

Molecular Weight

390.26 g/mol

IUPAC Name

(3-iodophenyl)methyl octyl carbonate

InChI

InChI=1S/C16H23IO3/c1-2-3-4-5-6-7-11-19-16(18)20-13-14-9-8-10-15(17)12-14/h8-10,12H,2-7,11,13H2,1H3

InChI Key

URZZTNWVBJWZGE-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)OCC1=CC(=CC=C1)I

Canonical SMILES

CCCCCCCCOC(=O)OCC1=CC(=CC=C1)I

Appearance

Solid powder

Other CAS RN

60075-90-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Carbonic acid, (3-iodophenyl)methyl octyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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